molecular formula C18H15NO5 B4818651 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide

Cat. No.: B4818651
M. Wt: 325.3 g/mol
InChI Key: SVWJAGUCABUZQF-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a methoxyphenyl group and an acetamide moiety attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide typically involves the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the chromen-4-one moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves multicomponent reactions that allow for the efficient synthesis of chromen-4-one derivatives. These methods are advantageous due to their ability to produce target products in a single synthetic stage, thus enhancing yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-ol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, chroman-4-ol derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with aralkylamine dehydrogenase, affecting metabolic pathways in certain organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromen-4-one core and methoxyphenyl group contribute to its versatility in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-12-8-6-11(7-9-12)17-18(23-10-15(19)20)16(21)13-4-2-3-5-14(13)24-17/h2-9H,10H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWJAGUCABUZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide
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2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide
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Reactant of Route 6
2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide

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